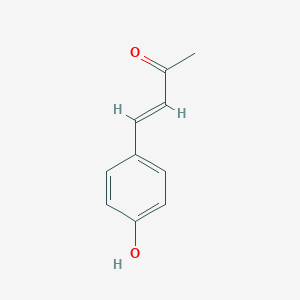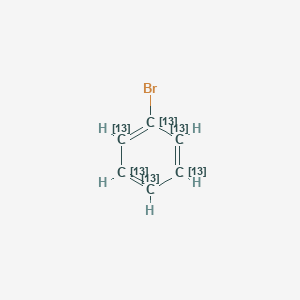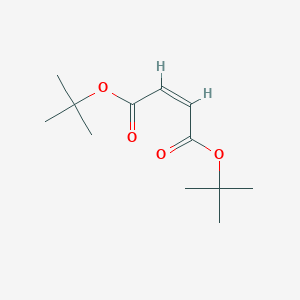
二叔丁基马来酸酯
描述
Di-tert-butyl maleate is an organic compound with the chemical formula C12H20O4. It is a colorless liquid that is soluble in organic solvents such as ether and benzene. This compound is commonly used in the production of polymers and resins, and it serves as a key intermediate in various chemical reactions .
科学研究应用
Di-tert-butyl maleate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It serves as a reagent in various biochemical assays and experiments.
Medicine: This compound is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Di-tert-butyl maleate is utilized in the production of coatings, adhesives, and inks.
作用机制
Target of Action
Di-tert-butyl maleate is a type of malonic ester . The active methylene group in the malonic ester molecule can easily react with other groups, making it a key intermediate in the synthesis of various fine chemicals such as pharmaceuticals, pesticides, dyes, and fragrances .
Mode of Action
The mode of action of Di-tert-butyl maleate primarily involves reactions such as alkylation, hydroxyalkylation, and amide formation . These reactions occur due to the reactivity of the hydrogen atom on the active methylene group in the malonic ester molecule .
Biochemical Pathways
Given its reactivity, it is likely involved in various biochemical reactions and pathways, particularly those involving alkylation, hydroxyalkylation, and amide formation .
Result of Action
The result of Di-tert-butyl maleate’s action is the formation of various fine chemicals, including pharmaceuticals, pesticides, dyes, and fragrances . The exact molecular and cellular effects would depend on the specific chemical compounds that are synthesized using Di-tert-butyl maleate as an intermediate.
Action Environment
The action of Di-tert-butyl maleate can be influenced by various environmental factors. For instance, the reaction of Di-tert-butyl maleate with other groups typically occurs under the presence of an acid catalyst, at appropriate temperatures and pressures . Additionally, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
准备方法
Di-tert-butyl maleate is typically synthesized through the reaction of tert-butanol with maleic acid. The reaction is usually carried out in the presence of an acid catalyst under controlled temperature and pressure conditions . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
化学反应分析
Di-tert-butyl maleate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Di-tert-butyl maleate can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Polymerization: It is prone to polymerization, especially under light exposure, forming polymers and resins.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Di-tert-butyl maleate can be compared with other similar compounds such as:
Di-tert-butyl malonate: Both compounds have similar structures but differ in their reactivity and applications.
Dibutyl maleate: This compound is similar in structure but has different physical properties and uses.
Di-tert-butyl acetylenedicarboxylate: Another related compound with distinct chemical behavior and applications
Di-tert-butyl maleate stands out due to its unique combination of reactivity and versatility in various applications.
属性
IUPAC Name |
ditert-butyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880692 | |
| Record name | maleic acid, di-t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7633-38-7, 18305-60-7 | |
| Record name | NSC134487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | maleic acid, di-t-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the monomer-isomerization polymerization of DtBM?
A1: This method allows for the synthesis of high molecular weight poly(tert-butoxycarbonylmethylene), structurally similar to the polymer derived from di-tert-butyl fumarate. [] The polymerization occurs through a mechanism where DtBM isomerizes to di-tert-butyl fumarate in the presence of morpholine, which then readily undergoes radical polymerization.
Q2: What are the potential applications of polymers derived from di-tert-butyl maleate?
A2: The poly(tert-butoxycarbonylmethylene) produced from DtBM can be pyrolyzed at 180°C to yield high molecular weight poly(fumaric acid). [] Poly(fumaric acid) is a biodegradable polymer with potential applications in biomedicine and drug delivery due to its biocompatibility and non-toxicity. [] Additionally, di-tert-butyl maleate can be used to functionalize polymers like poly(methyl methacrylate) and polystyrene with a terminal anhydride group, enabling further modification and conjugation reactions for various applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





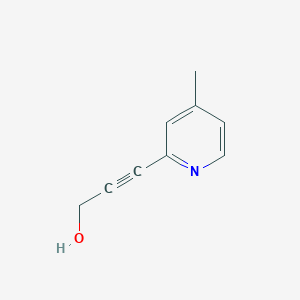
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-](/img/structure/B51928.png)
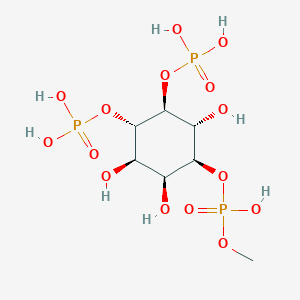

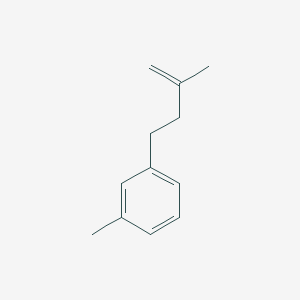
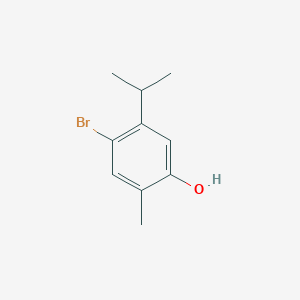
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
